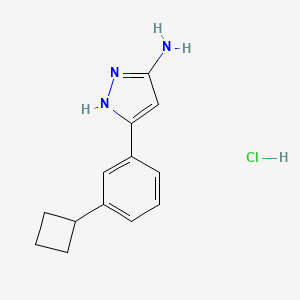

5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with α-diazosulfonium triflates, which can be achieved under visible light-induced conditions . This reaction provides excellent regioselectivity and yields the desired pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution and Condensation Reactions

Coupling Reactions

Reaction Mechanism Insights

The compound’s reactivity is driven by:

-

Pyrazole ring stability : The aromaticity of the pyrazole ring enables participation in electrophilic substitution and coupling reactions .

-

Amine group reactivity : The NH2 group acts as a nucleophile, enabling amide bond formation and other substitutions .

-

Cyclobutyl substituent effects : The cyclobutyl group influences steric and electronic properties, modulating reaction selectivity .

Kinase Inhibition

Pyrazole derivatives like this compound are explored as kinase inhibitors due to their ability to modulate cellular pathways (e.g., CDK16) . Structural modifications (e.g., tert-butyl substitutions) enhance selectivity and pharmacokinetic properties .

SAR Studies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(3-cyclobutylphenyl)-1H-pyrazol-3-amine hydrochloride, in cancer therapy. Pyrazole compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that pyrazole derivatives exhibit moderate potency against CDK2-cyclin E, suggesting their utility as anticancer agents .

| Compound | Activity | Reference |

|---|---|---|

| This compound | CDK Inhibition | |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | Moderate CDK2 Inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has been explored, with some derivatives showing significant activity against inflammation-related pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit prostaglandin synthesis, which is a key factor in inflammatory responses .

Enzyme Inhibition Studies

Prostaglandin D Synthase Inhibition

Docking studies have indicated that pyrazole derivatives can interact with prostaglandin D synthase, potentially leading to the development of new anti-inflammatory drugs. The binding interactions suggest that these compounds may serve as effective inhibitors, providing a pathway for therapeutic applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. These methodologies are crucial for ensuring the reliability of the compound for further biological testing .

Case Studies

Case Study: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited notable cytotoxicity against various cancer cell lines. The study provided insights into structure-activity relationships (SAR), emphasizing the role of cyclobutyl substitution in enhancing biological activity .

Case Study: In Vivo Anti-inflammatory Effects

Another investigation assessed the in vivo anti-inflammatory effects of pyrazole derivatives using animal models. The findings indicated that compounds similar to this compound significantly reduced inflammation markers, supporting their potential use in therapeutic applications for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride is unique due to the presence of the cyclobutylphenyl group, which can impart distinct chemical and biological properties

Eigenschaften

IUPAC Name |

5-(3-cyclobutylphenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c14-13-8-12(15-16-13)11-6-2-5-10(7-11)9-3-1-4-9;/h2,5-9H,1,3-4H2,(H3,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEKJKZEJLIETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC(=C2)C3=CC(=NN3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.